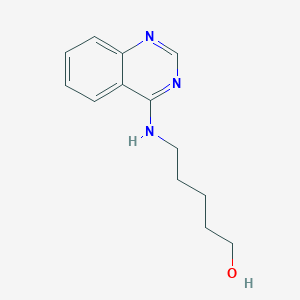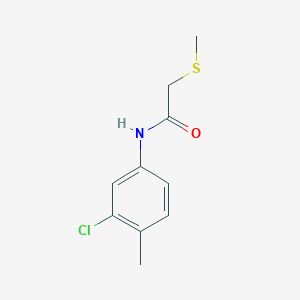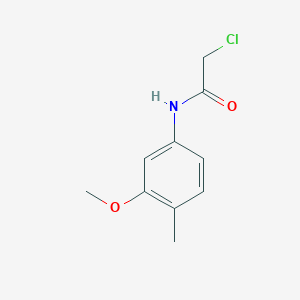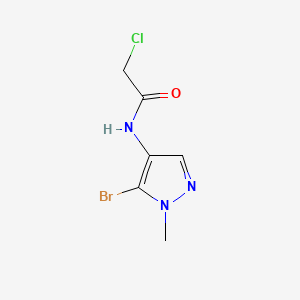![molecular formula C14H18BF3O2 B7456075 4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane](/img/structure/B7456075.png)
4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4,5,5-Tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane is a boron-containing compound that has gained significant attention in recent years due to its unique properties and potential applications in various scientific fields. This compound is commonly referred to as TMEDA-borane, and it is used as a reagent in organic synthesis reactions. In
Scientific Research Applications
TMEDA-borane has a wide range of applications in scientific research, particularly in organic synthesis reactions. It is commonly used as a reducing agent, and it can facilitate a variety of chemical reactions, including reduction of carbonyl compounds, imines, and nitro compounds. TMEDA-borane is also used as a source of hydride ions in organic synthesis reactions, and it can be used to reduce aldehydes, ketones, and esters.
Mechanism of Action
The mechanism of action of TMEDA-borane involves the transfer of hydride ions from the boron atom to the carbonyl group of the substrate molecule. This transfer results in the formation of a carbon-boron bond, which is then followed by the release of the reduced substrate molecule. The reaction is typically carried out in the presence of a proton source, which helps to regenerate the borane reagent.
Biochemical and Physiological Effects:
TMEDA-borane is not commonly used in biochemical or physiological studies, as it is primarily used as a reagent in organic synthesis reactions. However, it is important to note that boron-containing compounds have been shown to have potential therapeutic applications in cancer treatment and bone health.
Advantages and Limitations for Lab Experiments
One of the main advantages of using TMEDA-borane in lab experiments is its versatility. It can be used as a reducing agent in a wide range of chemical reactions, and it can facilitate the reduction of a variety of functional groups. Additionally, TMEDA-borane is relatively easy to handle and store, and it is readily available from commercial suppliers.
One limitation of using TMEDA-borane in lab experiments is its reactivity. It can react with water and other protic solvents, which can result in the release of hydrogen gas. Additionally, TMEDA-borane can be toxic if ingested or inhaled, and it should be handled with care.
Future Directions
There are several potential future directions for the use of TMEDA-borane in scientific research. One potential application is in the development of new synthetic methodologies for the preparation of complex organic molecules. Additionally, TMEDA-borane could be used in the development of new catalysts for organic reactions. Finally, there is potential for the use of TMEDA-borane in the development of new boron-containing compounds for therapeutic applications.
Conclusion:
In conclusion, TMEDA-borane is a boron-containing compound that has a wide range of applications in scientific research, particularly in organic synthesis reactions. Its versatility and ease of use make it a valuable reagent for a variety of chemical reactions. As research in the field of boron-containing compounds continues to advance, it is likely that TMEDA-borane will play an increasingly important role in the development of new synthetic methodologies and therapeutic applications.
Synthesis Methods
TMEDA-borane is synthesized by reacting TMEDA (tetramethylethylenediamine) with borane (BH3) in the presence of a catalyst. The reaction typically takes place in anhydrous conditions, and the resulting product is a white crystalline solid. The synthesis method is relatively straightforward and can be easily scaled up for industrial applications.
properties
IUPAC Name |
4,4,5,5-tetramethyl-2-[5-methyl-2-(trifluoromethyl)phenyl]-1,3,2-dioxaborolane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BF3O2/c1-9-6-7-10(14(16,17)18)11(8-9)15-19-12(2,3)13(4,5)20-15/h6-8H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAABODZYMOWSOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BF3O2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(3,4-Dihydroxyphenyl)-2-[(4-prop-2-enyl-5-pyridin-2-yl-1,2,4-triazol-3-yl)sulfanyl]ethanone](/img/structure/B7456003.png)
![2-(Oxolan-2-ylmethylsulfanyl)-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one](/img/structure/B7456010.png)
![5-ethyl-N-[2-[4-(5-ethyl-2-methoxyphenyl)sulfonylpiperazin-1-yl]ethyl]-2-methoxybenzenesulfonamide](/img/structure/B7456026.png)


![2-[(3,5-dimethyl-1H-pyrazol-4-yl)sulfanyl]-N-(4-propan-2-ylphenyl)acetamide](/img/structure/B7456045.png)

![N-(3-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}propyl)-2-furamide](/img/structure/B7456057.png)


![1-[(oxiran-2-yl)methyl]-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B7456082.png)
